molecular formula C17H11FN4OS B2383791 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-25-9

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2383791
CAS No.: 1049439-25-9
M. Wt: 338.36
InChI Key: NOIDBYCQFYORAV-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a fluorophenyl and pyridinyl substituent, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide to form the imidazo[2,1-b]thiazole core . The subsequent introduction of the pyridinyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridinyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with fluorophenyl and pyridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for various applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-12-5-3-11(4-6-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-2-1-7-19-8-13/h1-10H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIDBYCQFYORAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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